molecular formula C20H25N5O2 B275886 N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

货号 B275886
分子量: 367.4 g/mol
InChI 键: RXIFCLWCLQLAHW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine (abbreviated as TAK-659) is a chemical compound that belongs to the class of kinase inhibitors. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, resulting in apoptosis and growth inhibition of B-cells.
Biochemical and physiological effects:
N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been shown to induce apoptosis and growth inhibition of B-cells in vitro and in vivo. In preclinical studies, N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also been shown to reduce tumor burden and prolong survival in mouse models of CLL and NHL. N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which supports its potential as an orally administered drug for the treatment of B-cell malignancies.

实验室实验的优点和局限性

One advantage of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also shown synergistic effects when combined with other drugs, which may enhance its therapeutic efficacy. However, one limitation of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine in humans.

未来方向

There are several potential future directions for the development of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine as a therapeutic agent for B-cell malignancies. These include:
1. Clinical trials: N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is currently being evaluated in clinical trials for the treatment of CLL and NHL. Further clinical studies are needed to determine its safety and efficacy in humans.
2. Combination therapy: N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has shown synergistic effects when combined with other drugs, such as venetoclax and ibrutinib. Further studies are needed to identify optimal drug combinations and dosing regimens.
3. Biomarker identification: Biomarkers that predict response to N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine may help identify patients who are most likely to benefit from treatment and optimize dosing regimens.
4. Mechanism of resistance: Further studies are needed to identify mechanisms of resistance to N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine and develop strategies to overcome resistance.
5. Other indications: N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine may have potential as a therapeutic agent for other diseases that involve B-cell receptor signaling, such as autoimmune disorders and graft-versus-host disease. Further studies are needed to evaluate its efficacy in these indications.

合成方法

The synthesis of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine involves several steps, including the preparation of the key intermediate 3-ethoxy-4-(hydroxymethyl)benzaldehyde, which is then converted into the final product through a series of reactions involving tert-butylamine, 1-phenyl-1H-tetrazole-5-thiol, and other reagents. The synthesis of N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (WO2015051661A1).

科学研究应用

N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro and in vivo studies have demonstrated that N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine selectively inhibits BTK and suppresses B-cell receptor signaling, leading to apoptosis and growth inhibition of B-cells. N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine has also shown synergistic effects when combined with other drugs, such as venetoclax and ibrutinib, in preclinical studies. These findings suggest that N-(tert-butyl)-N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine may have potential as a single agent or in combination therapy for the treatment of B-cell malignancies.

属性

分子式

C20H25N5O2

分子量

367.4 g/mol

IUPAC 名称

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C20H25N5O2/c1-5-26-18-13-15(14-21-20(2,3)4)11-12-17(18)27-19-22-23-24-25(19)16-9-7-6-8-10-16/h6-13,21H,5,14H2,1-4H3

InChI 键

RXIFCLWCLQLAHW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)C)OC2=NN=NN2C3=CC=CC=C3

规范 SMILES

CCOC1=C(C=CC(=C1)CNC(C)(C)C)OC2=NN=NN2C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。